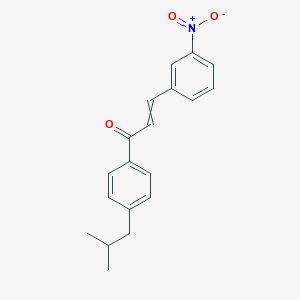
1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, abbreviated as IBPNP, is a chemical compound with a wide range of potential applications. It is a nitroalkene that has been used in the synthesis of various compounds, including heterocyclic compounds, polymers, and pharmaceuticals. IBPNP has been studied extensively for its potential therapeutic and industrial applications, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and applications in lab experiments.
Wissenschaftliche Forschungsanwendungen
Environmental Occurrence and Analysis
Nitrophenols, including derivatives like "1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one", have been studied for their atmospheric presence and potential sources. Harrison et al. (2005) reviewed nitrophenols in the atmosphere, focusing on their formation from combustion processes and secondary formation via atmospheric reactions. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for identifying and quantifying these compounds, highlighting the importance of monitoring environmental pollutants and understanding their sources and transformations in the environment Harrison et al., 2005.
Photosensitive Applications
The compound's structural similarity to nitrophenyl derivatives suggests potential utility in photosensitive applications. Amit et al. (1974) discussed the use of photosensitive protecting groups, including 3-nitrophenyl derivatives, in synthetic chemistry. These compounds are promising for future applications due to their ability to undergo light-induced reactions, which can be useful in developing new synthetic pathways and materials Amit et al., 1974.
Degradation Studies
Research on related phenolic compounds has also focused on degradation mechanisms, which can be relevant for understanding the environmental fate of "1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one". Yokoyama (2015) reviewed the acidolysis of lignin model compounds, which can shed light on the degradation behaviors of complex organic compounds, including potential pathways and products of "1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one" in various environmental contexts Yokoyama, 2015.
Environmental and Human Health Impacts
Studies on the genotoxicity and environmental impact of nitrosoureas and alkylphenols provide insight into the potential health and environmental implications of structurally related compounds. Shibuya and Morimoto (1993) reviewed the genotoxicity of 1-ethyl-1-nitrosourea, emphasizing the importance of understanding the mutagenic and carcinogenic potentials of chemical compounds Shibuya & Morimoto, 1993. Additionally, Ying et al. (2002) reviewed the environmental fate and effects of alkylphenols and their ethoxylates, highlighting concerns about their persistence, bioaccumulation, and endocrine-disrupting effects Ying et al., 2002.
Eigenschaften
IUPAC Name |
(E)-1-[4-(2-methylpropyl)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14(2)12-16-6-9-17(10-7-16)19(21)11-8-15-4-3-5-18(13-15)20(22)23/h3-11,13-14H,12H2,1-2H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKXLIVUBCYENE-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


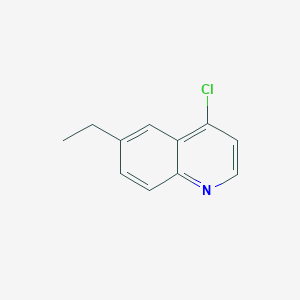
![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)

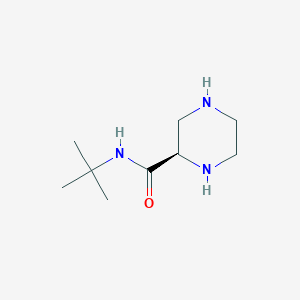




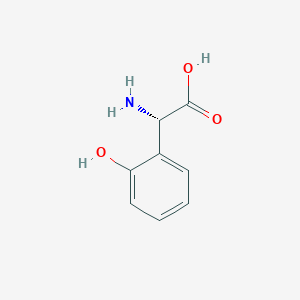
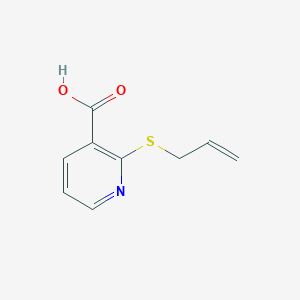
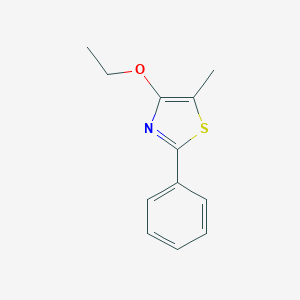

![Furo[2,3-b]pyridine-6-methanamine](/img/structure/B68843.png)